molecular formula C10H18O3Si B14711870 Methyltris[(prop-2-en-1-yl)oxy]silane CAS No. 17984-91-7

Methyltris[(prop-2-en-1-yl)oxy]silane

Cat. No.: B14711870
CAS No.: 17984-91-7
M. Wt: 214.33 g/mol
InChI Key: FSJWZPLVFNAHMX-UHFFFAOYSA-N
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Description

Methyltris[(prop-2-en-1-yl)oxy]silane is an organosilicon compound featuring a central silicon atom bonded to one methyl group and three allyloxy (prop-2-en-1-yloxy) groups. Its structure (CH₃Si(OCH₂CHCH₂)₃) suggests reactivity typical of silanes with alkoxy substituents, including participation in hydrolysis, condensation, and polymerization reactions. While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred through comparisons with structurally similar silanes documented in recent studies. Below, we analyze its characteristics relative to analogous compounds, focusing on synthesis, reactivity, and industrial applications.

Properties

CAS No.

17984-91-7

Molecular Formula

C10H18O3Si

Molecular Weight

214.33 g/mol

IUPAC Name

methyl-tris(prop-2-enoxy)silane

InChI

InChI=1S/C10H18O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-3,8-10H2,4H3

InChI Key

FSJWZPLVFNAHMX-UHFFFAOYSA-N

Canonical SMILES

C[Si](OCC=C)(OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltris[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of methyltrichlorosilane with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_2=CHCH_2\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_2\text{CH=CH}_2\text{)}_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and efficient separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyltris[(prop-2-en-1-yl)oxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyltris[(prop-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyltris[(prop-2-en-1-yl)oxy]silane involves its ability to form strong bonds with various substrates through the silicon atom. This compound can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in coatings and adhesives, where strong and durable bonds are required .

Comparison with Similar Compounds

Key Observations :

  • Allyloxy Groups: this compound’s allyloxy substituents enhance reactivity in radical-initiated polymerization and crosslinking, similar to Chloro(diphenyl)(prop-2-en-1-yl)silane . Allyl groups also improve adhesion to inorganic surfaces, making them valuable in coatings .
  • Bulkier Substituents : Compounds like (1-cyclohexen-1-yloxy)tris(1-methylethyl)silane and [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane exhibit reduced reactivity due to steric hindrance but increased thermal stability, suitable for high-performance materials.
  • Phenyl vs. Methyl Groups : Chloro(diphenyl)(prop-2-en-1-yl)silane demonstrates higher stability in oxidative environments compared to methyl-substituted analogs, albeit with lower solubility in polar solvents.

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